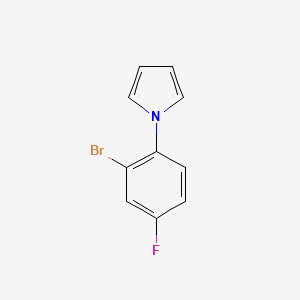

1-(2-Bromo-4-fluorophenyl)-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-bromo-4-fluorophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c11-9-7-8(12)3-4-10(9)13-5-1-2-6-13/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKKSELXAGBMIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=C(C=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653179 | |

| Record name | 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383137-41-5 | |

| Record name | 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"1-(2-Bromo-4-fluorophenyl)-1H-pyrrole" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole

Abstract

N-aryl pyrroles are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science, serving as foundational scaffolds for a multitude of biologically active agents and functional materials.[1][2][3] The specific substitution pattern of this compound, featuring both bromine and fluorine atoms on the phenyl ring, makes it a versatile intermediate for further chemical modification, particularly in the development of novel pharmaceuticals.[4][5][6] The presence of the halogen substituents allows for subsequent cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide provides a detailed technical overview of the primary synthetic routes to this compound, the mechanistic principles governing these transformations, and the comprehensive spectroscopic characterization required to verify its identity and purity.

Introduction: The Significance of N-Aryl Pyrroles

The pyrrole ring is a fundamental structural motif found in numerous natural products, including heme, chlorophyll, and vitamin B12.[3] Synthetic pyrrole derivatives are integral to a wide array of marketed drugs, exhibiting properties ranging from anti-inflammatory and anticancer to antibacterial and antipsychotic.[1][6] The N-arylation of the pyrrole ring, in particular, provides a robust platform for tuning the electronic and steric properties of the molecule, which is a critical aspect of modern drug design.[2][3] The target compound, this compound (CAS No. 383137-41-5), is a valuable building block.[7] The ortho-bromo substituent is primed for further functionalization via metal-catalyzed cross-coupling, while the fluorine atom can enhance metabolic stability and binding affinity.

Synthetic Strategies: A Tale of Two Catalysts

The formation of the C-N bond between an aryl halide and a heteroaromatic amine like pyrrole is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. The two preeminent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig Amination: Precision and Scope

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its remarkable reliability, broad substrate scope, and tolerance of diverse functional groups.[8][9] The reaction facilitates the coupling of an aryl halide with an amine, in this case, pyrrole, under relatively mild conditions.[8]

Causality and Mechanistic Insight: The catalytic cycle of the Buchwald-Hartwig reaction is a well-studied process.[8][10] It begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by the coordination of the deprotonated pyrrole (pyrrolide anion) to the palladium center and subsequent reductive elimination, which forms the desired C-N bond and regenerates the Pd(0) catalyst.[8][10]

-

The Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand is typically used.

-

The Ligand's Role: Bulky, electron-rich phosphine ligands (e.g., biaryl phosphines) are crucial. They promote the oxidative addition and, most importantly, facilitate the final reductive elimination step, which is often rate-limiting.

-

The Base's Function: A strong, non-nucleophilic base (e.g., sodium tert-butoxide, potassium phosphate) is required to deprotonate the pyrrole N-H, generating the nucleophilic pyrrolide anion that participates in the catalytic cycle.

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

- 7. This compound | 383137-41-5 [chemicalbook.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Physicochemical properties of 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, spectroscopic profile, and synthetic pathways of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical knowledge with practical insights. The narrative elucidates the strategic importance of the compound's structural motifs—the pyrrole core, the bromine atom, and the fluorine substituent—in the context of modern synthetic chemistry and pharmaceutical design. By detailing experimental protocols and explaining the causality behind methodological choices, this guide serves as an authoritative resource for leveraging this versatile chemical entity in research and development.

Introduction and Molecular Overview

This compound is a substituted aromatic heterocyclic compound featuring a five-membered pyrrole ring N-substituted with a 2-bromo-4-fluorophenyl group. The pyrrole ring is a fundamental scaffold in a multitude of natural products, including heme and chlorophyll, and is a privileged structure in medicinal chemistry.[1] Its unique electronic properties and reactivity make it a critical building block for pharmaceuticals and advanced materials.

The incorporation of a halogenated phenyl ring introduces specific functionalities that are highly valuable in drug discovery. The fluorine atom can significantly enhance metabolic stability, improve bioavailability, and modulate binding affinity to biological targets.[2] The bromine atom serves as a versatile synthetic handle, enabling a wide range of post-synthetic modifications, most notably through metal-catalyzed cross-coupling reactions. This dual functionalization makes this compound a valuable intermediate for constructing complex molecular architectures and exploring structure-activity relationships (SAR) in drug design.

This guide will systematically detail the known and predicted properties of this compound, offering a foundational understanding for its application in the laboratory.

Caption: Molecular structure breakdown of this compound.

Physicochemical and Spectroscopic Characterization

Precise characterization is fundamental to the reliable use of any chemical compound. This section outlines the key physical properties and the expected spectroscopic data for the identification and purity assessment of this compound.

Core Physicochemical Properties

The following table summarizes the primary identifiers and physical properties of the compound. While experimentally determined data for properties like melting and boiling points are not widely published, these values can be estimated based on similar structures.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 383137-41-5 | [3] |

| Molecular Formula | C₁₀H₇BrFN | - |

| Molecular Weight | 240.07 g/mol | [3] |

| Appearance | Likely an off-white to yellow solid or oil | Inferred |

| Purity | ≥95% (as commercially available) | [3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, DMSO).[4] | Inferred |

| LogP (Predicted) | ~3.5 - 4.0 | Inferred |

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for structural confirmation. The following data are predicted based on established principles of NMR and mass spectrometry for analogous structures.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the hydrogen environments. In a solvent like CDCl₃, the expected signals are:

-

Pyrrole Protons: Two distinct multiplets. The protons at the C2 and C5 positions (α to the nitrogen) typically appear downfield around δ 6.7-6.8 ppm, while the protons at the C3 and C4 positions (β to the nitrogen) appear upfield around δ 6.2-6.3 ppm.[1] These signals will likely appear as triplets or doublet of doublets due to coupling with each other.

-

Phenyl Protons: Three signals in the aromatic region (δ 7.0-7.8 ppm), corresponding to the three protons on the substituted phenyl ring. The complex splitting patterns will be dictated by ortho-, meta-, and para-couplings, including coupling to the ¹⁹F nucleus.

-

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show 10 distinct signals for the 10 carbon atoms.

-

Pyrrole Carbons: Approximately δ 120-125 ppm for the α-carbons and δ 108-112 ppm for the β-carbons.

-

Phenyl Carbons: Six signals in the aromatic region (δ 115-140 ppm). The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF), and the carbon attached to bromine will be shifted accordingly.

-

2.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.[5]

-

Ionization Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is a softer technique that would likely yield a strong protonated molecular ion peak [M+H]⁺.

-

Molecular Ion Peak: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom. There will be two major peaks of nearly equal intensity: one for the ⁷⁹Br isotope (at m/z 240.98) and one for the ⁸¹Br isotope (at m/z 242.98).

-

Fragmentation Pattern: Common fragmentation would involve the loss of the bromine atom, followed by cleavage of the bond between the phenyl and pyrrole rings, providing further structural confirmation.

Synthesis and Purification

While multiple routes to N-substituted pyrroles exist, the Paal-Knorr synthesis and transition-metal-catalyzed N-arylation are among the most robust and widely employed methods.[1][6] A logical and efficient approach for synthesizing this compound is the Paal-Knorr condensation.

Proposed Synthetic Workflow: Paal-Knorr Pyrrole Synthesis

This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[1] Here, 2,5-dimethoxytetrahydrofuran serves as a stable and commercially available precursor to the required 1,4-dicarbonyl, succinaldehyde. The primary amine is 2-bromo-4-fluoroaniline.

Caption: Paal-Knorr synthesis workflow for the target compound.

Experimental Protocol (Self-Validating System)

This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-4-fluoroaniline (1.0 eq).

-

Add glacial acetic acid as the solvent and catalyst (approx. 10 mL per gram of aniline).

-

Stir the mixture until the aniline is fully dissolved.

-

-

Reagent Addition:

-

Add 2,5-dimethoxytetrahydrofuran (1.1 eq) to the solution dropwise at room temperature. An exotherm may be observed.

-

-

Reaction Execution & Monitoring:

-

Heat the reaction mixture to reflux (approx. 110-120 °C).

-

Causality: The acidic conditions hydrolyze the 2,5-dimethoxytetrahydrofuran to succinaldehyde, which then undergoes condensation with the primary amine, followed by cyclization and dehydration to form the aromatic pyrrole ring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 20% Ethyl Acetate in Hexane. The disappearance of the aniline starting material indicates reaction completion (typically 2-4 hours).

-

-

Work-up and Isolation:

-

Allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and neutralize carefully with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification and Validation:

-

Concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude material using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

-

Combine the pure fractions (as identified by TLC) and remove the solvent to yield the final product.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry as described in Section 2.2.

-

Chemical Reactivity and Applications

Reactivity Profile

The reactivity of this compound is dictated by its two key components:

-

Pyrrole Ring: As an electron-rich aromatic system, the pyrrole ring is susceptible to electrophilic substitution reactions, such as acylation (Vilsmeier-Haack reaction) or halogenation, primarily at the C2 and C5 positions.

-

Bromophenyl Ring: The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig).[2] This allows for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl, amino groups), making it a powerful tool for library synthesis and lead optimization in drug discovery.

Applications in Drug Discovery and Materials Science

The unique combination of a pyrrole core and a functionalized phenyl ring makes this compound a valuable intermediate. Substituted pyrroles are key components in numerous biologically active compounds, exhibiting antibacterial, anti-inflammatory, and anti-cancer properties.[7]

A notable example of a successful drug containing a substituted pyrrole is Vonoprazan (TAK-438), a potassium-competitive acid blocker used for treating acid-related diseases.[8] The synthesis of Vonoprazan and its analogues relies on intermediates that share structural similarities with this compound, highlighting the industrial relevance of this chemical class.[9]

In materials science, the pyrrole moiety can be electropolymerized to form conductive polymers, and the bromo-fluoro-phenyl group can be used to tune the electronic and physical properties of these materials.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on data for pyrrole and related halogenated aromatic compounds.

-

Hazard Classification: While specific data for this compound is limited, it should be handled as potentially harmful. Pyrrole itself is classified as toxic if swallowed, harmful if inhaled, and causes serious eye damage.[10][11] Halogenated aromatics can be irritants.[12][13]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

-

Storage:

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in medicinal chemistry and materials science. Its physicochemical properties, born from the synergistic combination of a pyrrole core and a bromo-fluoro-substituted phenyl ring, offer a unique blend of biological relevance and synthetic versatility. This guide provides the foundational knowledge required for researchers to confidently handle, characterize, and utilize this compound in their synthetic endeavors, paving the way for the discovery of novel therapeutics and advanced materials.

References

-

Ataman Kimya. (n.d.). PYRROLE. Retrieved from [Link]

-

Wikipedia. (2024). Pyrrole. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyrrole (CAS 109-97-7). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrole. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-bis(4-bromophenyl)-1H-pyrrole. PubChem Compound Database. Retrieved from [Link]

-

El-Sayed, N. F., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Retrieved from [Link]

-

Arikawa, Y., et al. (2012). Discovery of a Novel Pyrrole Derivative...as a Potassium-Competitive Acid Blocker (P-CAB). Journal of Medicinal Chemistry. Retrieved from [Link]

- Google Patents. (2021). CN112194607A - Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde.

-

Beilstein Journals. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

JUIT. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0035924). Retrieved from [Link]

-

ResearchGate. (n.d.). PYRROLE CHEMISTRY: IV. THE PREPARATION AND SOME REACTIONS OF BROMINATED PYRROLE DERIVATIVES. Retrieved from [Link]

-

MDPI. (2020). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrole. NIST WebBook. Retrieved from [Link]

-

SciSpace. (n.d.). Recent Advances in the Synthesis of Pyrroles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Bromophenyl)-2,5-Dimethyl-1H-Pyrrole. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of compound 3a. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrrole, 3-ethyl-2,4-dimethyl-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of the N.M.R. Spectrum of pyrrole. Retrieved from [Link]

-

Tradeindia. (n.d.). Pyrrole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

Sources

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pyrrole synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN112194607A - Synthetic method of 5- (2-fluorophenyl) -1H-pyrrole-3-formaldehyde - Google Patents [patents.google.com]

- 10. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole (CAS 383137-41-5): Synthesis, Properties, and Applications in Drug Discovery

Executive Summary: This document provides a comprehensive technical overview of 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole, a key heterocyclic building block in modern medicinal chemistry. The N-arylpyrrole scaffold is a privileged structure found in numerous pharmacologically active agents, demonstrating a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] This guide details the physicochemical properties, expected spectroscopic signature, and primary synthesis methodologies for this compound. Furthermore, it explores its chemical reactivity and significant role as a precursor in the development of novel therapeutics, such as potassium-competitive acid blockers (P-CABs).[6] This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Significance of a Versatile Building Block

The pyrrole ring is a fundamental component of many natural products and synthetic drugs, valued for its unique electronic properties and ability to participate in various biological interactions.[4][5] When functionalized with an aryl group at the nitrogen atom, the resulting N-arylpyrrole framework gains conformational rigidity and lipophilicity, attributes that are often crucial for effective target engagement in drug design.

This compound (CAS 383137-41-5) emerges as a particularly valuable synthetic intermediate due to its trifunctional nature. It combines the pharmacologically relevant pyrrole core with a strategically substituted phenyl ring. The presence of a bromine atom provides a reactive handle for subsequent cross-coupling reactions, while the fluorine atom can enhance metabolic stability and modulate binding affinity through specific electronic interactions. This combination makes it an ideal starting point for constructing complex molecular architectures for drug discovery pipelines.

Caption: Figure 1: Structure of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is essential for its effective use in synthesis and for quality control.

Physical and Chemical Properties

The key identifying and physical properties of the title compound are summarized below.

| Property | Value | Source |

| CAS Number | 383137-41-5 | [7] |

| Molecular Formula | C₁₀H₇BrFN | |

| Molecular Weight | 240.07 g/mol | |

| Purity | Typically ≥98% | |

| InChI Key | XPKKSELXAGBMIA-UHFFFAOYSA-N | [7] |

| Storage | Store long-term in a cool, dry place |

Expected Spectroscopic Signature

While specific experimental spectra for this exact compound are not publicly cataloged, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles and data from analogous structures.[8][9][10]

| Technique | Expected Features |

| ¹H NMR | Aromatic Region (Phenyl, ~7.0-7.8 ppm): Three protons exhibiting complex splitting patterns due to ortho-, meta-, and para- couplings, as well as coupling to the ¹⁹F nucleus. Aromatic Region (Pyrrole, ~6.2-7.0 ppm): Two distinct signals for the α-protons (adjacent to N) and β-protons, likely appearing as triplets or multiplets.[10] |

| ¹³C NMR | Approximately 10 distinct signals are expected in the aromatic region (~100-165 ppm). Carbons attached to bromine and fluorine will show characteristic shifts. The C-F bond will induce splitting of the carbon signal and adjacent carbon signals. |

| ¹⁹F NMR | A single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with adjacent aromatic protons. |

| IR (Infrared) | ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1600-1450 cm⁻¹: C=C aromatic ring stretching. ~1300-1200 cm⁻¹: C-N stretching. ~1250-1150 cm⁻¹: Aryl C-F stretching. ~600-500 cm⁻¹: Aryl C-Br stretching. |

| MS (Mass Spec) | The molecular ion peak (M⁺) would appear at m/z ≈ 240. A characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio) would be observed, showing peaks at M⁺ and M⁺+2. |

Synthesis Methodologies: Forging the C-N Bond

The core of synthesizing this compound is the N-arylation of pyrrole. Two premier transition-metal-catalyzed methods dominate this field: the Buchwald-Hartwig amination and the Ullmann condensation.

Method A: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[11][12] Its primary advantages include mild reaction conditions, high functional group tolerance, and broad substrate scope, making it a preferred method in modern organic synthesis.[12][13] The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-aryl product.

Caption: Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Exemplary Protocol: Buchwald-Hartwig N-Arylation

-

Inert Atmosphere: To an oven-dried Schlenk flask, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%). Purge the flask with an inert gas (Argon or Nitrogen).

-

Reagent Addition: Add 1-bromo-2-fluoro-4-iodobenzene (1.0 eq), pyrrole (1.1-1.5 eq), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).

-

Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Heat the mixture with stirring to 80-110 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

Causality Behind Choices: The choice of ligand is critical; bulky, electron-rich phosphine ligands facilitate both the oxidative addition and the final reductive elimination steps, accelerating the catalytic cycle.[14] The base is required to deprotonate the pyrrole, forming the nucleophilic pyrrolide anion in situ.[15]

Method B: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is the classic method for forming aryl-heteroatom bonds, utilizing a copper catalyst.[16] While traditional Ullmann conditions are often harsh (high temperatures, polar aprotic solvents), modern protocols have been developed that employ ligands, such as diamines or amino acids, to facilitate the reaction under milder conditions.[17][18] This method can be more cost-effective than palladium-based systems, making it attractive for large-scale synthesis.

Exemplary Protocol: Ligand-Assisted Ullmann N-Arylation

-

Setup: In a reaction vessel, combine 1-bromo-2-fluoro-4-iodobenzene (1.0 eq), pyrrole (1.2 eq), a copper(I) salt (e.g., CuI, 5-10 mol%), a ligand (e.g., N,N'-dimethylethylenediamine, 10-20 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent: Add a suitable solvent such as DMSO or DMF.

-

Reaction: Heat the mixture to 110-130 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

Causality Behind Choices: The copper catalyst is the primary actor in the C-N bond formation.[18] The addition of a chelating ligand like a diamine stabilizes the copper center and increases its catalytic activity, allowing for lower reaction temperatures and improved yields compared to ligand-free systems.[17]

Chemical Reactivity and Synthetic Utility

This compound is not an end-product but a versatile intermediate. Its synthetic value lies in the orthogonal reactivity of its functional groups.

Sources

- 1. rjpn.org [rjpn.org]

- 2. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [N-aryl pyrrole derivatives with analgesic and anti-inflammatory activity 2. Pharmacologic modulation of the 1-arylpyrrole model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrrole - Wikipedia [en.wikipedia.org]

- 16. Ullmann Reaction [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts | MDPI [mdpi.com]

Spectroscopic Data of 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole. Due to the limited availability of experimental spectra in the public domain, this guide leverages advanced computational prediction tools to present a thorough characterization using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The predicted data is contextualized with established principles of spectroscopic interpretation and supported by comparative data from structurally related molecules. This document aims to serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical synthesis, and drug development by providing a detailed spectroscopic profile of this halogenated N-arylpyrrole.

Introduction

This compound is a halogenated aromatic heterocyclic compound with potential applications in medicinal chemistry and materials science. The unique substitution pattern on the phenyl ring, featuring both a bromine and a fluorine atom, imparts specific electronic and steric properties that can influence its biological activity and chemical reactivity. Accurate structural elucidation and characterization are paramount for any further development of this molecule. Spectroscopic techniques such as NMR, MS, and IR are indispensable tools for confirming the identity and purity of synthetic compounds. This guide offers a detailed, albeit predicted, spectroscopic fingerprint of this compound to aid in its identification and characterization.

Molecular Structure

The structural formula of this compound is presented below, with a numbering system for the atoms to facilitate the discussion of the NMR data.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data were generated using online prediction tools and are presented below.[1][2][3] The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for many organic molecules due to its good solubilizing properties and the presence of a single solvent residual peak that is easily identifiable.[4]

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyrrole and the phenyl rings. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the aromatic ring currents.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Assignment |

| ~7.65 | dd (J ≈ 8.8, 2.6 Hz) | H-6' |

| ~7.30 | m | H-3', H-5' |

| ~6.95 | t (J ≈ 2.2 Hz) | H-2, H-5 |

| ~6.35 | t (J ≈ 2.2 Hz) | H-3, H-4 |

Interpretation:

-

The protons on the pyrrole ring (H-2/H-5 and H-3/H-4) are expected to appear as triplets due to coupling with their adjacent protons. The α-protons (H-2/H-5) are typically downfield compared to the β-protons (H-3/H-4) due to their proximity to the nitrogen atom.

-

The protons on the phenyl ring will exhibit a more complex splitting pattern due to the presence of both bromine and fluorine substituents.

-

H-6' is predicted to be a doublet of doublets due to ortho-coupling with H-5' and meta-coupling with H-3'.

-

H-3' and H-5' are expected to be multiplets due to coupling with each other and with H-6' and the fluorine atom. The coupling with fluorine (¹⁹F) will further split these signals.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~161 (d, J ≈ 250 Hz) | C-4' |

| ~137 | C-1' |

| ~133 (d, J ≈ 3 Hz) | C-6' |

| ~122 | C-2, C-5 |

| ~119 (d, J ≈ 22 Hz) | C-5' |

| ~117 (d, J ≈ 9 Hz) | C-2' |

| ~115 (d, J ≈ 26 Hz) | C-3' |

| ~110 | C-3, C-4 |

Interpretation:

-

The carbon attached to the fluorine atom (C-4') will show a large coupling constant (¹JCF ≈ 250 Hz) and will be significantly downfield.

-

The carbon attached to the bromine atom (C-2') will also be downfield, although the effect is less pronounced than that of fluorine.

-

The other carbons on the phenyl ring will show smaller carbon-fluorine couplings (²JCF, ³JCF).

-

The carbons of the pyrrole ring will appear in the aromatic region, with the α-carbons (C-2, C-5) typically being more deshielded than the β-carbons (C-3, C-4).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would be a suitable technique, leading to the formation of a molecular ion and characteristic fragment ions.

Expected Molecular Ion: The molecular formula is C₁₀H₆BrFN. The exact mass will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks at m/z 238.97 and 240.97.

Proposed Fragmentation Pathway:

Figure 2: Proposed mass spectral fragmentation pathway for this compound.

Interpretation of Fragmentation:

-

Molecular Ion Peak (M⁺): The mass spectrum will show a prominent pair of peaks for the molecular ion at m/z 238 and 240, corresponding to the two isotopes of bromine.

-

Loss of Bromine Radical (-Br•): A common fragmentation pathway for brominated compounds is the loss of a bromine radical, which would result in a fragment ion at m/z 159.

-

Cleavage of the N-Aryl Bond: The bond between the pyrrole nitrogen and the phenyl ring can cleave, leading to the formation of the pyrrolyl radical and the bromofluorophenyl cation ([C₆H₄BrF]⁺) at m/z 175/177, or the bromofluorophenyl radical and the pyrrolyl cation ([C₄H₄N]⁺) at m/z 66.

-

Loss of HCN from Pyrrole Ring: The pyrrole ring itself can undergo fragmentation, often involving the loss of hydrogen cyanide (HCN), leading to smaller fragment ions.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would show characteristic absorption bands for the aromatic C-H, C=C, and C-N bonds, as well as the C-Br and C-F bonds.

Table 3: Predicted Key IR Absorption Bands for this compound

| Predicted Wavenumber (cm⁻¹) | Description of Vibration |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600-1450 | Aromatic C=C stretching |

| ~1350-1250 | C-N stretching |

| ~1250-1150 | C-F stretching |

| ~850-750 | C-H out-of-plane bending |

| ~600-500 | C-Br stretching |

Interpretation:

-

The presence of aromatic rings is indicated by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

The C-N stretching vibration of the N-arylpyrrole system is expected in the 1350-1250 cm⁻¹ range.

-

A strong absorption band corresponding to the C-F stretching vibration should be observable in the 1250-1150 cm⁻¹ region.

-

The C-Br stretching vibration will appear at a lower frequency, typically in the 600-500 cm⁻¹ range.

-

The pattern of C-H out-of-plane bending bands in the 850-750 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.

NMR Spectroscopy

Figure 3: General workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (GC-MS)

Figure 4: General workflow for GC-MS analysis.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane (DCM) or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

Analysis: Inject a small volume of the sample solution into the GC. The compound will be separated on the GC column and then introduced into the mass spectrometer, where it will be ionized and fragmented. The mass spectrum is then recorded.

Infrared (IR) Spectroscopy

Figure 5: General workflow for ATR-FTIR analysis.

-

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum is taken first and automatically subtracted from the sample spectrum.

Conclusion

This technical guide has presented a detailed, predicted spectroscopic profile of this compound. The provided ¹H NMR, ¹³C NMR, MS, and IR data, although computationally generated, offer a valuable starting point for the identification and characterization of this compound. The interpretations are grounded in fundamental spectroscopic principles and are intended to guide researchers in their analysis of this and structurally related molecules. Experimental verification of this data is encouraged to further validate and refine the spectroscopic profile presented herein.

References

Sources

An In-depth Technical Guide to the Synthesis of 1-(2-Bromo-4-fluorophenyl)-1H-pyrrole: Starting Materials and Strategic Considerations

This document provides a detailed technical guide for the synthesis of 1-(2-bromo-4-fluorophenyl)-1H-pyrrole, a halogenated N-arylpyrrole derivative with potential applications as a key intermediate in the development of pharmaceuticals and functional materials.[1][2] This guide eschews a simplistic, linear presentation of methods. Instead, it offers a strategic analysis of the two most logical and industrially relevant synthetic paradigms, providing researchers, chemists, and process development professionals with the causal understanding required to select and optimize a synthetic route based on specific project goals, available resources, and scalability requirements.

The core of this analysis focuses on the strategic choice of starting materials, which fundamentally dictates the reaction pathway, associated challenges, and overall efficiency. We will dissect two primary approaches:

-

Ring Formation via Condensation: Building the pyrrole ring onto a pre-functionalized aniline (the Paal-Knorr/Clauson-Kaas synthesis).

-

N-Arylation Coupling: Attaching the aryl group to a pre-formed pyrrole ring using transition-metal catalysis (the Ullmann Condensation and Buchwald-Hartwig Amination).

Each section provides not only a validated experimental protocol but also a deep dive into the mechanistic rationale and practical considerations that underpin the procedure.

Strategy 1: Paal-Knorr / Clauson-Kaas Pyrrole Synthesis

This classical yet highly effective approach involves the construction of the pyrrole ring through the condensation of a primary amine with a 1,4-dicarbonyl compound or a synthetic equivalent.[3][4] For the target molecule, this translates to the reaction of 2-bromo-4-fluoroaniline with 2,5-dimethoxytetrahydrofuran, which serves as a stable and convenient precursor to succinaldehyde.

Core Directive: This strategy is often the most direct and atom-economical method for synthesizing N-arylpyrroles when the corresponding aniline is readily available.

Starting Materials:

-

Aryl Component: 2-Bromo-4-fluoroaniline

-

Pyrrole Synthon: 2,5-Dimethoxytetrahydrofuran

Mechanistic Rationale

The reaction proceeds via an acid-catalyzed mechanism.[5] Initially, the 2,5-dimethoxytetrahydrofuran is hydrolyzed under acidic conditions to generate the reactive 1,4-dicarbonyl intermediate, succinaldehyde. The primary amine (2-bromo-4-fluoroaniline) then attacks one of the carbonyl groups to form a hemiaminal, which subsequently cyclizes by attacking the second carbonyl group. A series of dehydration steps then leads to the formation of the aromatic pyrrole ring.[6] The use of an acid catalyst is crucial as it protonates the carbonyl groups, rendering them more electrophilic and accelerating the condensation steps.[4]

Experimental Workflow: Paal-Knorr / Clauson-Kaas Synthesis

The following diagram illustrates the logical flow from starting material selection to the final, purified product.

Caption: Workflow for Paal-Knorr/Clauson-Kaas Synthesis.

Detailed Experimental Protocol

Objective: To synthesize this compound from 2-bromo-4-fluoroaniline.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-fluoroaniline (1.0 eq).

-

Solvent/Catalyst Addition: Add glacial acetic acid to serve as both the solvent and the acid catalyst (approx. 5-10 mL per 1.0 mmol of aniline).[7] Stir the mixture until the aniline is fully dissolved.

-

Reagent Addition: Add 2,5-dimethoxytetrahydrofuran (1.2 eq) to the solution.[7]

-

Reaction Execution: Heat the reaction mixture to reflux (typically around 110-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the consumption of the starting aniline is complete.

-

Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water.

-

Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases and the pH is neutral to slightly basic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3x volume of the aqueous layer).[7]

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to afford the pure this compound.

Comparative Data: Catalysts and Conditions for N-Arylpyrrole Synthesis

The choice of catalyst and conditions can be adapted for greener or more rapid synthesis, such as microwave-assisted methods.[8][9]

| Catalyst / Method | Amine Substrate | Solvent | Reaction Time | Yield (%) | Reference |

| Glacial Acetic Acid | Primary Aromatic Amine | Acetic Acid | Several Hours | Good to Excellent | [7] |

| Molecular Iodine (Microwave) | Various Amines | Solvent-free | Short | 75-98 | [9][10] |

| ZrOCl₂·8H₂O | Primary Amine | Water | Several Hours | High | [7] |

| Sulfonated MWCNTs (Ultrasound) | 4-Methoxyaniline | Water | 20 min | 98 | [10] |

Strategy 2: Transition-Metal Catalyzed N-Arylation

This strategy employs a fundamentally different logic: it begins with the pyrrole ring and attaches the 2-bromo-4-fluorophenyl group via a carbon-nitrogen bond-forming cross-coupling reaction. This is particularly useful if the aryl halide is more accessible or cheaper than the corresponding aniline. The two preeminent methods in this class are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[11]

Core Directive: This is the preferred strategy when the functionalized aryl halide is the more readily available starting material. It offers high functional group tolerance, though it often requires careful optimization of catalysts, ligands, and reaction conditions.

Starting Materials:

-

Aryl Component: 1,2-Dibromo-4-fluorobenzene

-

Pyrrole Synthon: Pyrrole (or its potassium salt)

Ullmann Condensation (Copper-Catalyzed)

The Ullmann reaction is a classic method for forming C-N bonds using a copper catalyst, often at elevated temperatures.[12] Modern iterations have introduced various ligands to facilitate the reaction under milder conditions, although ligand-free protocols exist.[13][14]

The catalytic cycle is generally believed to involve an active Cu(I) species.[15] The reaction begins with the coordination of the amine (pyrrole) to the Cu(I) center. This is followed by oxidative addition of the aryl halide (1,2-dibromo-4-fluorobenzene) to form a Cu(III) intermediate. Reductive elimination then occurs, forming the desired C-N bond and regenerating the active Cu(I) catalyst.[15] The choice of base is critical for deprotonating the pyrrole, enhancing its nucleophilicity.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 383137-41-5 [chemicalbook.com]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

The Paal-Knorr Synthesis of N-Arylpyrroles: A Technical Guide for the Modern Chemist

Abstract

The pyrrole nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a multitude of natural products, pharmaceuticals, and advanced materials.[1][2] Among the myriad of synthetic strategies developed for its construction, the Paal-Knorr synthesis remains a remarkably direct and efficient method for accessing substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine.[1][3][4] This in-depth technical guide provides a comprehensive exploration of the Paal-Knorr synthesis for the preparation of N-arylpyrroles, a class of compounds with significant interest in drug discovery and development.[5][6][7][8][9] We will delve into the mechanistic intricacies of the reaction, present detailed experimental protocols, and discuss the impact of modern synthetic modifications that have enhanced the scope and efficiency of this century-old transformation.

Introduction: The Enduring Relevance of the Paal-Knorr Synthesis

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis has stood the test of time as a fundamental tool for the construction of the pyrrole ring.[3][10] Its appeal lies in its operational simplicity and the generally high yields obtained from readily available starting materials.[1][4] The synthesis of N-arylpyrroles, in particular, has garnered significant attention due to the prevalence of this structural motif in biologically active molecules, including the blockbuster drug Atorvastatin (Lipitor®).[11]

Historically, the reaction was often hampered by harsh conditions, such as prolonged heating in strong acids, which limited its applicability to robust substrates.[1][12] However, the advent of modern synthetic techniques, including the use of milder Brønsted and Lewis acid catalysts, as well as microwave-assisted synthesis, has revitalized the Paal-Knorr reaction, transforming it into a more versatile and "green" methodology.[1][12][13][14] This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively leverage the Paal-Knorr synthesis in their own work.

The Core Mechanism: A Step-by-Step Elucidation

The currently accepted mechanism for the Paal-Knorr synthesis of N-arylpyrroles involves a series of well-defined steps, initiated by the nucleophilic attack of the aryl amine on one of the carbonyl groups of the 1,4-dicarbonyl compound.[4][10] While alternative pathways involving enamine intermediates have been considered, experimental and computational studies support the hemiaminal cyclization pathway as the predominant route.[1][15]

The key mechanistic steps are as follows:

-

Hemiaminal Formation: The reaction commences with the nucleophilic attack of the primary aryl amine on one of the carbonyl carbons of the 1,4-dicarbonyl compound. This step is often facilitated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. This initial attack forms a hemiaminal intermediate.[4]

-

Intramolecular Cyclization: The nitrogen atom of the hemiaminal then acts as an intramolecular nucleophile, attacking the second carbonyl group. This ring-closing step, which is often the rate-determining step of the reaction, forms a cyclic 2,5-dihydroxytetrahydropyrrole derivative.[4][12]

-

Dehydration and Aromatization: The cyclic intermediate subsequently undergoes a two-step dehydration process. The elimination of two molecules of water results in the formation of the stable, aromatic pyrrole ring.[3][4][10]

Caption: The mechanistic pathway of the Paal-Knorr synthesis of N-arylpyrroles.

Experimental Protocol: A Practical Guide

This section provides a detailed, step-by-step methodology for the synthesis of a representative N-arylpyrrole, 2,5-dimethyl-1-phenylpyrrole, from 2,5-hexanedione and aniline. This protocol can be adapted for a range of substrates with appropriate modifications to the reaction conditions.

Materials and Reagents

-

2,5-Hexanedione (1.0 equivalent)

-

Aniline (1.1 equivalents)

-

Glacial Acetic Acid (catalytic amount)

-

Ethanol

-

Ethyl Acetate

-

Water

-

Brine

-

Magnesium Sulfate (anhydrous)

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-hexanedione (1.0 equiv.) in a minimal amount of ethanol.

-

Addition of Reagents: To the stirred solution, add aniline (1.1 equiv.) followed by a catalytic amount of glacial acetic acid (e.g., 0.1 equiv.).

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure.

-

Extraction: Partition the residue between ethyl acetate and water. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-arylpyrrole.

-

Characterization: Characterize the final product by standard analytical techniques such as NMR and Mass Spectrometry to confirm its identity and purity.[3]

Caption: A generalized experimental workflow for the Paal-Knorr synthesis.

Scope, Limitations, and Modern Variations

The Paal-Knorr synthesis is a versatile method applicable to a wide range of 1,4-dicarbonyl compounds and primary amines.[12] However, certain limitations and challenges should be considered.

Substrate Scope

-

1,4-Dicarbonyl Compounds: Both cyclic and acyclic 1,4-diketones are suitable substrates. The reaction also tolerates a variety of functional groups on the dicarbonyl backbone.

-

Aryl Amines: A broad range of anilines can be employed. Electron-donating groups on the aromatic ring generally accelerate the reaction, while strong electron-withdrawing groups can decrease the nucleophilicity of the amine and may require more forcing conditions.[16]

Common Challenges and Troubleshooting

-

Furan Byproduct Formation: Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl compound can undergo acid-catalyzed self-condensation to form a furan byproduct.[15][17] Maintaining weakly acidic to neutral conditions is crucial to minimize this side reaction.[4]

-

Low Reactivity: Sterically hindered dicarbonyl compounds or anilines may exhibit reduced reactivity, necessitating longer reaction times or higher temperatures.[16]

Modern Advancements

To address the limitations of the classical Paal-Knorr synthesis, several modern variations have been developed:

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly reduce reaction times, often from hours to minutes, while improving yields.[13][14][18][19] This technique is particularly beneficial for high-throughput synthesis and library generation.[13][18]

-

Catalyst Development: A wide array of Brønsted and Lewis acids have been explored as catalysts to promote the reaction under milder conditions.[1][12] Catalysts such as Sc(OTf)₃, Bi(NO₃)₃, and I₂ have proven effective.[1][12] The use of solid-supported catalysts, such as silica sulfuric acid, offers the advantages of easy separation and recyclability.[1]

-

Solvent-Free Conditions: In some cases, the reaction can be performed under solvent-free conditions, which aligns with the principles of green chemistry.[20]

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes various reaction conditions employed in the Paal-Knorr synthesis of N-arylpyrroles, highlighting the impact of different catalysts and energy sources on reaction time and yield.

| 1,4-Dicarbonyl Compound | Aryl Amine | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |

| 2,5-Hexanedione | Aniline | Acetic Acid | Ethanol | Reflux | 1-3 h | Good | [11] |

| 2,5-Hexanedione | Various Anilines | I₂ | None | Room Temp. | 5-10 min | High | [1] |

| 2,5-Hexanedione | Various Amines | Sc(OTf)₃ | Dichloromethane | Room Temp. | 30 min | 89-98 | [16] |

| Various 1,4-Diketones | Various Amines | Acetic Acid | Ethanol | Microwave (80-150 °C) | 2-10 min | 65-89 | [14][18] |

| 2,5-Dimethoxytetrahydrofuran | Various Amines | FeCl₃ | Water | Room Temp. | 1-2 h | Good-Excellent | [21] |

| 2,5-Hexanedione | Various Amines | None | None | Room Temp. | Varies | Excellent | [20] |

Conclusion: A Timeless Reaction for Modern Challenges

The Paal-Knorr synthesis, despite its age, remains a highly relevant and powerful tool for the synthesis of N-arylpyrroles. Its operational simplicity, coupled with the advancements in catalysis and reaction conditions, ensures its continued application in both academic research and industrial drug development. By understanding the underlying mechanism and the nuances of the experimental parameters, chemists can effectively utilize this classic reaction to access a diverse array of N-arylpyrroles for a wide range of applications.

References

- BenchChem. (n.d.). The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Derivatives.

- BenchChem. (n.d.). Protocol for Paal-Knorr Synthesis of Substituted Pyrroles: Application Notes.

- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.

- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.

- Wikipedia. (n.d.). Paal–Knorr synthesis.

- BenchChem. (n.d.). Technical Support Center: Paal-Knorr Pyrrole Synthesis.

- BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Paal-Knorr Synthesis of N-(4,4-Diethoxybutyl)pyrroles.

- ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Publications.

- Catalysis Reviews. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Taylor & Francis Online.

- ResearchGate. (2025). Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF.

- BenchChem. (n.d.). Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles.

- ACS Publications. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry.

- Green Chemistry (RSC Publishing). (n.d.). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles.

- YouTube. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description.

- Organic Chemistry Portal. (n.d.). Pyrrole synthesis.

- Taylor & Francis. (n.d.). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity.

- BenchChem. (n.d.). Technical Support Center: Paal-Knorr Synthesis of Substituted Pyrroles.

- Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes.

- Pharmacia. (2024). Microwave-assisted organic synthesis of pyrroles (Review).

- PubMed. (2018). Discovery of N-arylpyrroles as agonists of GPR120 for the treatment of type II diabetes. Bioorganic & Medicinal Chemistry Letters.

- Pharmacia. (2024). Microwave-assisted organic synthesis of pyrroles (Review).

- ACS Publications. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. Journal of the American Chemical Society.

- PubMed. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity.

- PubMed Central. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity.

- ResearchGate. (2025). (PDF) Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity.

- PubMed. (2004). Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans. Organic Letters.

Sources

- 1. rgmcet.edu.in [rgmcet.edu.in]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of N-arylpyrroles as agonists of GPR120 for the treatment of type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 14. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]

- 15. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Pyrrole synthesis [organic-chemistry.org]

Electronic effects of the 2-bromo-4-fluorophenyl group on the pyrrole ring

An In-depth Technical Guide to the Electronic Effects of the 2-Bromo-4-fluorophenyl Group on the Pyrrole Ring

Introduction

Pyrrole, a fundamental five-membered aromatic heterocycle, is a ubiquitous scaffold in a vast array of biologically active molecules and functional organic materials. The electronic nature of the pyrrole ring is finely tunable, and its reactivity and physicochemical properties can be strategically modulated through the introduction of various substituents. This guide provides a detailed examination of the electronic influence exerted by the 2-bromo-4-fluorophenyl group on the pyrrole ring. Understanding these effects is paramount for researchers, scientists, and drug development professionals aiming to rationally design novel pyrrole-based compounds with tailored properties. We will delve into the interplay of inductive and resonance effects, their quantifiable impact on the pyrrole nucleus, and the experimental and computational methodologies used to probe these electronic perturbations.

Chapter 1: Fundamental Principles of Electronic Effects

The electronic character of any substituent on an aromatic ring can be dissected into two primary components: inductive effects and resonance effects. The interplay of these effects determines the overall electron-donating or electron-withdrawing nature of the group, which in turn governs the reactivity and properties of the molecule.

Inductive Effects (I)

The inductive effect is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole. It is primarily a through-bond effect that weakens with distance. Halogens, being more electronegative than carbon, exert a negative inductive effect (-I), withdrawing electron density from the ring they are attached to. Both fluorine and bromine are strongly electron-withdrawing through this mechanism due to their high electronegativity.

Caption: Inductive electron withdrawal by Br and F from the phenyl ring.

Resonance Effects (R)

Resonance effects, also known as mesomeric effects, involve the delocalization of π-electrons through a conjugated system. Halogens possess lone pairs of electrons that can be donated into the π-system of the aromatic ring, a positive resonance effect (+R or +M). This electron donation partially counteracts their strong inductive withdrawal. However, for halogens, the -I effect generally outweighs the +R effect, leading to a net electron-withdrawing character. The resonance effect is most pronounced at the ortho and para positions of the ring.

Caption: A typical workflow for DFT calculations.

Chapter 4: Implications for Drug Development and Materials Science

The electronic modulation of the pyrrole ring by the 2-bromo-4-fluorophenyl group has significant implications for the design of new molecules with desired properties.

Tuning Reactivity and Selectivity

By deactivating the pyrrole ring, the 2-bromo-4-fluorophenyl group can be used to control the regioselectivity of subsequent reactions. This is particularly useful in multi-step syntheses where selective functionalization of the pyrrole is required.

Modulation of Physicochemical Properties

-

pKa: The electron-withdrawing nature of the substituent will decrease the basicity of the pyrrole nitrogen, lowering its pKa.

-

Lipophilicity (logP): The introduction of two halogen atoms will increase the lipophilicity of the molecule, which can affect its pharmacokinetic properties, such as membrane permeability and protein binding.

-

Metabolic Stability: The presence of the bromo and fluoro substituents can block sites of metabolic oxidation, potentially increasing the in vivo half-life of a drug candidate.

Applications in Organic Electronics

The ability to tune the HOMO and LUMO energy levels of the pyrrole system through substitution is crucial for the development of new organic electronic materials. The 2-bromo-4-fluorophenyl group, by lowering the HOMO level, can be used to design materials with specific charge-transport properties for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Conclusion

The 2-bromo-4-fluorophenyl group is a potent electronic modulator of the pyrrole ring. Through a combination of strong inductive electron withdrawal and weaker resonance electron donation, it significantly reduces the electron density of the pyrrole nucleus. This deactivation has predictable and quantifiable consequences for the spectroscopic, electrochemical, and reactive properties of the molecule. A thorough understanding of these electronic effects, gained through the experimental and computational methods outlined in this guide, is essential for the rational design of novel pyrrole-based compounds for applications in drug discovery and materials science.

References

-

Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

-

El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2002). Synthesis and antimicrobial activities of some new pyrrole and pyrrolo[2,3-d]pyrimidine derivatives. Il Farmaco, 57(8), 613–617. [Link]

-

Frisch, M. J., Trucks, G. W., Schlegel, H. B., Scuseria, G. E., Robb, M. A., Cheeseman, J. R., ... & Fox, D. J. (2016). Gaussian 16, Revision C.01. [Link]

-

Bard, A. J., & Faulkner, L. R. (2001). Electrochemical Methods: Fundamentals and Applications (2nd ed.). Wiley. [Link]

The N-Arylpyrrole Scaffold: A Versatile Privileged Structure in Modern Medicinal Chemistry

Abstract

The N-arylpyrrole motif has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This technical guide provides an in-depth exploration of the synthesis and multifaceted applications of substituted N-arylpyrroles. We will delve into key synthetic methodologies, including classical condensation reactions and modern cross-coupling strategies, providing detailed experimental protocols. Furthermore, this guide will extensively cover the contemporary applications of N-arylpyrroles as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, elucidating their mechanisms of action and presenting relevant quantitative bioactivity data. This comprehensive overview is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Ascendancy of the N-Arylpyrrole Core in Drug Discovery

Nitrogen-containing heterocycles are cornerstones of medicinal chemistry, with over 85% of all biologically active molecules featuring a heterocyclic ring system.[1] Within this vast chemical space, the N-arylpyrrole scaffold has garnered significant attention due to its presence in numerous natural products and FDA-approved drugs.[2][3] Its unique electronic properties and conformational flexibility allow for tailored interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. The pyrrole ring can act as a hydrogen bond donor or acceptor, and the appended aryl group provides a vector for exploring steric and electronic interactions within a binding pocket, making it an ideal platform for structure-activity relationship (SAR) studies.

Synthetic Strategies for Accessing Substituted N-Arylpyrroles

The efficient construction of the N-arylpyrrole core is paramount for exploring its therapeutic potential. Several synthetic methodologies have been developed, ranging from classical condensation reactions to modern palladium-catalyzed cross-coupling reactions.

Classical Condensation Reactions

The Paal-Knorr synthesis is a robust and widely used method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine under neutral or mildly acidic conditions.[4][5] The reaction proceeds through the formation of a hemiaminal, followed by intramolecular cyclization and dehydration to yield the aromatic pyrrole.[6]

Experimental Protocol: Synthesis of 2,5-dimethyl-1-phenylpyrrole via Paal-Knorr Reaction [4]

-

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.

-

Materials:

-

2,5-Hexanedione

-

Aniline

-

Concentrated Hydrochloric Acid

-

0.5 M Hydrochloric Acid

-

Methanol

-

Water

-

Round-bottom flask, reflux condenser, ice bath, vacuum filtration apparatus.

-

-

Procedure:

-

In a round-bottom flask, combine 2,5-hexanedione (1.0 mmol) and aniline (1.0 mmol).

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.

-

Experimental Protocol: Synthesis of an N-Arylpyrrole via Clauson-Kaas Reaction [8]

-

Objective: To synthesize an N-arylpyrrole from a primary aromatic amine and 2,5-dimethoxytetrahydrofuran.

-

Materials:

-

Primary aromatic amine

-

2,5-Dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Ice-water

-

Saturated sodium bicarbonate solution

-

Ethyl acetate (or diethyl ether)

-

Round-bottom flask, reflux condenser, separatory funnel, standard work-up equipment.

-

-

Procedure:

-

In a round-bottom flask, dissolve the primary amine (1.0 mmol) in glacial acetic acid (5-10 mL).

-

Add 2,5-dimethoxytetrahydrofuran (1.2 mmol) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice-water and neutralize with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate or diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Modern Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of N-arylpyrroles, offering milder reaction conditions and broader substrate scope compared to classical methods.

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds and can be adapted for the synthesis of aryl-substituted pyrroles. This typically involves the coupling of a bromopyrrole with an arylboronic acid in the presence of a palladium catalyst and a base.[8]

Experimental Protocol: Synthesis of an Aryl-Substituted Pyrrole via Suzuki-Miyaura Coupling [8]

-

Objective: To synthesize an aryl-substituted pyrrole from a SEM-protected bromopyrrole and an arylboronic acid.

-

Materials:

-

SEM-protected bromopyrrole (e.g., Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate)

-

Arylboronic acid

-

Cesium carbonate (Cs₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Dioxane

-

Water

-

Reaction vessel suitable for inert atmosphere.

-

-

Procedure:

-

To a reaction vessel, add the SEM-protected bromopyrrole (1 mmol), arylboronic acid (1.5 mmol), Cs₂CO₃ (2 mmol), and Pd(PPh₃)₄ (0.1 mmol).

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon).

-

Add dioxane (8 mL) and water (2 mL) to the mixture.

-

Stir the reaction mixture at 90 °C for approximately 5 hours (monitor by TLC).

-

Cool the mixture to room temperature and filter to remove solids.

-

Concentrate the filtrate and purify by flash chromatography to yield the desired aryl-substituted pyrrole.

-

The Buchwald-Hartwig amination is a highly efficient method for the formation of carbon-nitrogen bonds, directly coupling an aryl halide with an amine.[9][10] This reaction is particularly valuable for the synthesis of N-arylpyrroles from readily available aryl halides and pyrrole.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [4]

-